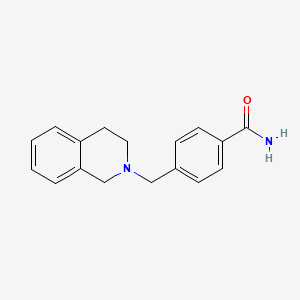
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. MeOPP has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine is in the development of new drugs for the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to bind to serotonin receptors in the brain, which play a crucial role in regulating mood and behavior.
作用機序
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine exerts its pharmacological effects by binding to serotonin receptors in the brain. Specifically, 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has also been shown to bind to the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and memory.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling pathways in the brain. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to increase the release of serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has also been shown to increase the expression of neurotrophic factors, which play a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine for lab experiments is its high potency and selectivity for serotonin receptors. 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine has been shown to have a higher affinity for the 5-HT1A receptor than other commonly used compounds, such as buspirone and 8-OH-DPAT. However, one of the limitations of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine in other areas of medicine, such as oncology and immunology. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine and its potential side effects.
合成法
1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the use of piperazine and 3-methylbenzyl chloride as starting materials. One of the most commonly used methods involves the reaction of piperazine with 3-methylbenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyphenylboronic acid. This method has been shown to yield 1-(2-methoxyphenyl)-4-(3-methylbenzyl)piperazine with high purity and yield.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)18-8-3-4-9-19(18)22-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNLOZXOZVAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)
![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)

![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![2-(dimethylamino)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5687207.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)

![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)